molecular formula C10H10F4O3S B1299253 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate CAS No. 786-31-2

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate

Cat. No.: B1299253
CAS No.: 786-31-2
M. Wt: 286.25 g/mol
InChI Key: IMDNPHAMGJIKNV-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is an organic compound with the molecular formula C10H10F4O3S. It is a derivative of p-toluenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,2,3,3-tetrafluoropropyl group. This compound is known for its unique chemical properties, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified by recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature control and stirring mechanisms

    Continuous flow systems: To ensure efficient mixing and reaction completion

    Purification: Using industrial-scale chromatography or distillation techniques

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Dichloromethane, ethanol, water

Major Products

    Nucleophilic substitution: Produces substituted products such as amines, ethers, or thioethers.

    Elimination: Produces alkenes.

    Hydrolysis: Produces p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is used in various scientific research applications, including:

    Organic synthesis: As a reagent for introducing the tetrafluoropropyl group into organic molecules.

    Pharmaceuticals: As an intermediate in the synthesis of fluorinated drugs and bioactive compounds.

    Materials science: In the development of fluorinated polymers and coatings with unique properties such as hydrophobicity and chemical resistance.

    Analytical chemistry: As a derivatizing agent for the analysis of compounds by gas chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the tetrafluoropropyl group to be introduced into various organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate: Similar structure but with an additional fluorine atom.

    2,2,3,3-Tetrafluoropropyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a p-toluenesulfonate group.

Uniqueness

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is unique due to its specific combination of the tetrafluoropropyl group and the p-toluenesulfonate group. This combination imparts unique reactivity and properties, making it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDNPHAMGJIKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366184
Record name 2,2,3,3-tetrafluoropropyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786-31-2
Record name 2,2,3,3-tetrafluoropropyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 786-31-2
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Synthesis routes and methods I

Procedure details

406 grams of (3.08 mo) 2,2,3,3-tetrafluoropropanol, 613 gm (3.22 mol) tosyl chloride, and 1200 ml water were heated to 50° C. with mechanical stirring. Sodium hydroxide (139.7 gm, 3.5 ml) in 560 ml water was added at a rate such that the temperature remained less than 65° C. After the addition was completed, the mixture was stirred at 50° C. until the pH of the aqueous phase was 6. The mixture was cooled and extracted with 1.5 liters methylene chloride. The organic layer was washed twice with 200 ml aqueous ammonia, 350 ml water, dried with magnesium sulfate, and distilled to give 697.2 gm (79%) viscous oil.
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79%

Synthesis routes and methods II

Procedure details

Until HCFC-225cc becomes available in commercial quantities, HCFC-225cc may be prepared by a standard and well-known organic synthesis technique. For example, 1,1-dichloro-1,2,2,3,3-pentafluoropropane may be prepared by reacting 2,2,3,3-tetrafluoro-1-propanol and p-toluenesulfonate chloride to form 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate. Next, the 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate is reacted with potassium fluoride in N-methylpyrrolidone to form 1,1,2,2,3-pentafluoropropane. Then, the 1,1,2,2,3-pentafluoropropane is reacted with chlorine to form 1,1-dichloro-1,2,2,3,3-pentafluoropropane.
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Synthesis routes and methods III

Procedure details

Until HCFC-225cb becomes available in commercial quantities, HCFC-225cb may be prepared by a standard and well-known organic systhesis technique. For example, to prepare 1,3-dichloro-1,1,2,2,3-pentafluoropropane, 2,2,3,3-tetrafluoropropanol, tosyl chloride, and water are reacted together to form 2,2,3,3-tetrafluoropropyl p-toluenesulfonate. Then, N-methylpyrrolidone, potassium fluoride, and the 2,2,3,3-tetrafluoropropyl p-toluenesulfonate are reacted together to form 1,1,2,2,3-pentafluoropropane. Then, chlorine and the 1,1,2,2,3-pentafluoropropane are reacted to form 1,1,3-trichloro-1,2,2,3,2-pentafluoropropane. Finally, isopropanol and the 1,1,3-trichloro-1,2,2,3,2-pentafluoropropane are reacted to form 1,3-dichloro-1,1,2,2,3-pentafluoropropane. A detailed synthesis is set forth below.
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Synthesis routes and methods IV

Procedure details

For example, to prepare 1,3-dichloro-1,1,2,2,3-pentafluoropropane, 2,2,3,3-tetrafluoropropanol, tosyl chloride, and water are reacted together to form 2,2,3,3-tetrafluoropropyl p-toluenesulfonate. Then, N-methylpyrrolidone, potassium fluoride, and the 2,2,3,3-tetrafluoropropyl p-toluenesulfonate are reacted together to form 1,1,2,2,3-pentafluoropropane. Then, chlorine and the 1,1,2,2,3-pentafluoropropane are reacted to form 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane. Finally, isopropanol and the 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane are reacted to form 1,3-dichloro-1,1,2,2,3-pentafluoropropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate in the context of this research?

A1: In this research, this compound serves as a precursor to a key reactive intermediate. Upon dehydrofluorination, it transforms into 2,3,3-trifluoro-1-propenyl p-toluenesulfonate []. This intermediate is then used to synthesize a series of (Z)-α-fluoro-β-amino acrylaldehydes, which are valuable building blocks in organic synthesis.

Q2: What is significant about the reaction of 2,3,3-trifluoro-1-propenyl p-toluenesulfonate with amines?

A2: The research highlights the efficiency and versatility of using 2,3,3-trifluoro-1-propenyl p-toluenesulfonate (derived from this compound) to react with a variety of primary and secondary amines. This reaction, facilitated by fluoride ion and triethylamine, offers a practical approach to synthesizing (Z)-α-fluoro-β-amino acrylaldehydes with high stereoselectivity, favoring the (Z)-isomer []. This method provides a valuable tool for accessing these compounds, expanding their potential applications in various fields.

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